![molecular formula C19H16ClNO3 B2949453 1'-(3-Chlorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1705654-97-2](/img/structure/B2949453.png)
1'-(3-Chlorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one
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Overview
Description
Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The chroman ring is a fundamental structure in organic chemistry and is a core structure in many biologically active compounds.
Synthesis Analysis
While specific synthesis methods for “1’-(3-Chlorobenzoyl)spiro[chroman-2,3’-pyrrolidin]-4-one” are not available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including 1,3-dipolar cycloaddition reactions . These reactions can lead to the formation of complex structures with multiple stereogenic centers .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyrrolidine derivatives, for example, have specific physicochemical parameters that can influence their biological activity .Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds with a pyrrolidine ring are often involved in a variety of biochemical reactions .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned, compounds with a pyrrolidine ring are often involved in a variety of biochemical reactions .
Safety and Hazards
Future Directions
The design and synthesis of new pyrrolidine compounds with different biological profiles is a promising direction in medicinal chemistry . The introduction of a spiropyrrolidine ring system into other heterocyclic frameworks can be considered an effective approach to constructing new molecular scaffolds with potential biological effects .
properties
IUPAC Name |
1'-(3-chlorobenzoyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c20-14-5-3-4-13(10-14)18(23)21-9-8-19(12-21)11-16(22)15-6-1-2-7-17(15)24-19/h1-7,10H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLGJALAIXZPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one |
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